(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral amine compound characterized by its unique molecular structure, which includes an azepane ring connected to a phenyl group and an ethanamine moiety. This compound is of particular interest in various fields of research due to its potential applications in medicinal chemistry and biochemistry. The presence of the azepane ring contributes to its stereochemical properties, making it valuable for asymmetric synthesis and as a chiral auxiliary in chemical reactions.
The compound can be synthesized through various methods, including asymmetric reduction techniques using chiral catalysts or biocatalysts. It is available for purchase from chemical suppliers, indicating its relevance in both academic and industrial research settings.
(1R)-1-(4-azepan-1-ylphenyl)ethanamine falls under the classification of chiral amines, which are compounds containing an amine functional group attached to a carbon atom that is bonded to four different substituents. This classification is significant because chiral amines are often used in the synthesis of pharmaceuticals and other biologically active compounds.
The synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine typically involves several key steps:
The reaction conditions must be optimized for temperature, pH, and substrate concentrations to maximize yield and purity. The use of chiral catalysts is crucial for ensuring that the desired enantiomer is produced preferentially.
The molecular formula of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is , with a molecular weight of 218.34 g/mol. The compound features a complex structure that includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.34 g/mol |
IUPAC Name | (1R)-1-[4-(azepan-1-yl)phenyl]ethanamine |
InChI | InChI=1S/C14H22N2/c1-12(15)13... |
InChI Key | XSYACPWXNKULER-GFCCVEGCSA-N |
Isomeric SMILES | CC@HN |
(1R)-1-(4-azepan-1-ylphenyl)ethanamine can undergo various chemical reactions:
Specific reagents and conditions must be tailored for each reaction type to achieve the desired products while minimizing side reactions. For instance, oxidation may utilize potassium permanganate or chromium trioxide as oxidizing agents.
The mechanism of action for (1R)-1-(4-azepan-1-ylphenyl)ethanamine involves its interaction with biological targets through its functional groups. The amine group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing its reactivity and biological activity.
Research indicates that compounds like (1R)-1-(4-azepan-1-ylphenyl)ethanamine may interact with specific receptors or enzymes, potentially modulating their activity. This makes them candidates for further investigation in drug discovery and development.
The physical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine include:
Relevant chemical properties include:
(1R)-1-(4-azepan-1-ylphenyl)ethanamine has diverse applications across several scientific fields:
Chiral phenethylamines constitute privileged scaffolds in neuropharmacology, where stereochemistry dictates target engagement efficacy and selectivity. Approximately 75% of CNS-active compounds contain chiral centers, with enantiomers often exhibiting differential biological profiles. The (R)-configuration in phenethylamine derivatives demonstrates enhanced binding to monoamine transporters (DAT/SERT/NET) and trace amine-associated receptors (TAARs) compared to (S)-counterparts [2] [8]. For instance:
Table 1: Enantiomeric Differences in Phenethylamine Pharmacology
Compound | Enantiomer | Primary Target | Activity Difference vs. Counterpart |
---|---|---|---|
Amphetamine | (S)-(+) | DAT/NET | 3-5x higher dopamine release |
Fenfluramine | (S)-(−) | SERT | 10x greater serotonin release |
This Azepane Hybrid | (R) | Predicted DAT/σ-1R | Computational docking advantage |
Mechanistically, chiral recognition arises from asymmetric binding pockets in targets like DAT, where helix 1, 3, and 6 create a stereoselective environment. Docking simulations of (R)-enantiomers show superior hydrophobic contact networks compared to (S)-forms [8]. Analytical methods for resolving such enantiomers typically employ chiral derivatizing agents (CDAs) like S-(−)-N-(trifluoroacetyl)-prolyl chloride (TFAPC) followed by GC-MS/FID analysis on achiral columns—a technique validated for related azepane-containing phenethylamines [2]. The (R)-enantiomer of our target compound is commercially cataloged for research, reflecting pharmacological interest in this specific configuration [7].
Azepane’s seven-membered ring introduces distinct conformational and electronic properties versus six-membered piperidine analogs. Key advantages include:
Table 2: Structural Comparison of Azepane vs. Piperidine Hybrids
Parameter | Azepane Hybrid | Piperidine Analog | Biological Consequence |
---|---|---|---|
Ring Size | 7-membered | 6-membered | Altered dihedral angles to phenyl ring |
N-Center Polarity | Higher pKa (∼10.4) | pKa ∼10.0 | Stronger cation-π interactions |
Chiral Center Distance | 6.2Å to azepane N | 5.8Å to piperidine N | Differential GPCR engagement |
3D-Surface Area | 285Ų | 240Ų | Enhanced membrane targeting potential |
Recent studies confirm azepane-acridine hybrids exhibit antimicrobial IC₅₀ values of 1.41–2.75 µg/mL against S. aureus, attributed to membrane-targeting capabilities where the azepane’s hydrophobic surface embeds in lipid bilayers [5] [10]. This membrane affinity aligns with computational models showing deep partitioning of azepane-phenethylamines into phospholipid layers—a property exploitable for organelle-specific drug delivery.
Despite therapeutic promise, synthetic challenges impede development of enantiopure (R)-1-(4-azepan-1-ylphenyl)ethanamine:
Emerging solutions include:
Table 3: Key Synthetic Challenges and Innovative Approaches
Synthetic Challenge | Conventional Approach | Innovative Strategy | Current Efficiency |
---|---|---|---|
Chiral Center Formation | Diastereomeric crystallization | Biocatalytic asymmetric reductive amination | 20% yield → 80% (targeted) |
Azepane Ring Construction | Linear synthesis (7-step) | Ring expansion of piperidinols | 15% → 62% yield |
Enantiopurity Analysis | Chiral HPLC (30-min run) | S-(−)-TFAPC derivatization + GC-MS | 85% accuracy → 99.5% |
These advances could accelerate discovery of (R)-1-(4-azepan-1-ylphenyl)ethanamine-based neurotherapeutics, particularly for disorders involving dopamine/norepinephrine dysregulation where DAT/NET inhibitors show efficacy. The scaffold’s σ-1R activity further suggests potential in pain management and neurodegenerative conditions [3] [8].
Concluding Remarks
(1R)-1-(4-Azepan-1-ylphenyl)ethanamine exemplifies modern medicinal chemistry’s shift toward three-dimensionally complex scaffolds with defined stereochemistry. Its hybrid architecture merges phenethylamine’s neuropharmacology with azepane’s membrane-targeting versatility—a combination warranting rigorous investigation of the (R)-enantiomer’s unique bioactivity. Resolution of synthetic challenges through nanocatalysis and enzymatic methods will enable comprehensive exploration of its therapeutic potential, particularly for CNS disorders requiring multi-target engagement.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1